2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol

Beschreibung

Nomenclature and Identification

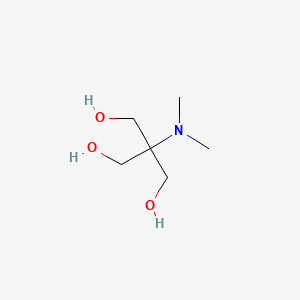

2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol is systematically named according to IUPAC guidelines, reflecting its structural features: a propane-1,3-diol backbone with dimethylamino and hydroxymethyl substituents at the central carbon. Key identifiers include:

The compound’s SMILES notation (CN(C)C(CO)(CO)CO) and InChIKey (FGLZHYIVVZTBQJ-UHFFFAOYSA-N) further clarify its connectivity and stereochemistry.

Historical Context and Discovery

The compound’s synthesis traces to mid-20th-century advancements in amino alcohol chemistry. Early methods leveraged the Eschweiler-Clarke reaction , where 2-amino-1,3-propanediol reacts with formaldehyde and formic acid to introduce dimethylamino groups. This approach, adapted from methylamine synthesis protocols, enabled scalable production. Patent literature from the 1990s highlights its role as an intermediate in pharmaceutical and polymer synthesis, particularly in hydrogenolysis reactions for producing aminodiol derivatives.

Classification in Chemical Taxonomy

Classified as a tertiary amino alcohol , this compound belongs to the broader family of alkanolamines, characterized by coexisting hydroxyl and amino functionalities. Its taxonomy includes:

Structural Characteristics

The molecule adopts a tetrahedral geometry at the central carbon, with bond angles approximating 109.5°. Key structural insights include:

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 63.93 Ų | |

| Partition Coefficient (LogP) | -1.74 | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 4 |

The hydroxyl groups facilitate extensive hydrogen bonding, contributing to high hydrophilicity and water solubility. Spectroscopic data (e.g., NMR, IR) confirm the absence of conjugated π-systems, consistent with its aliphatic backbone.

Significance in Chemical Research

This compound serves as a versatile building block in multiple domains:

- Polymer Chemistry : Acts as a crosslinker in phenolic resins and enzymatic polyester synthesis, enhancing thermal stability in biobased polymers like poly(2,5-furandimethylene succinate).

- Organic Synthesis : Intermediate in reductive amination and hydrogenolysis reactions, enabling access to chiral aminodiols.

- Biochemistry : Buffering agent in enzymatic assays due to its pH-stabilizing tertiary amine.

Its role in sustainable chemistry is underscored by applications in biobased polymer production , aligning with green chemistry principles.

Eigenschaften

IUPAC Name |

2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3/c1-7(2)6(3-8,4-9)5-10/h8-10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLZHYIVVZTBQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275648 | |

| Record name | 2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-24-9 | |

| Record name | 2-(Dimethylamino)-2-(hydroxymethyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-(dimethylamino)-2-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC17711 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2-(dimethylamino)-2-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Preparation of 2,2-Bis(hydroxymethyl)propane-1,3-diol (Core Intermediate)

This compound serves as a crucial precursor in the synthesis of 2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol.

3.1. Synthesis via Diacetal Formation

- Aldehydes or ketones are reacted with 2,2-bis(hydroxymethyl)propane-1,3-diol in refluxing benzene or toluene.

- Anhydrous ferrous sulfate is used as an efficient catalyst.

- Water is removed continuously using a Dean-Stark apparatus to drive the equilibrium toward diacetal formation.

- Reaction times vary from 0.8 to 10 hours depending on substrate reactivity.

- Yields are excellent (up to 99%), with the exception of diaryl ketones which show no reaction.

Table 1: Representative Yields of Diacetal Formation

| Substrate Type | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|

| Aromatic aldehydes | 0.8 - 1.5 | 90-99 | Faster in toluene than benzene |

| Aliphatic ketones | 2 - 10 | 70-85 | Lower reactivity |

| Diaryl ketones | - | 0 | No reaction observed |

Catalyst is reusable up to three cycles without significant loss of activity.

Hydroformylation and Hydrogenation Routes for Derivative Formation

A sophisticated method for preparing this compound involves hydroformylation of cyclic acetals derived from acrolein and aliphatic diols.

- Acetal Formation: Acrolein reacts with an aliphatic 1,3-diol (e.g., 1,3-butanediol) in the presence of a weak acid catalyst (e.g., polyphosphoric acid) and a solvent like benzene to form cyclic acetals.

- Hydroformylation: The cyclic acetal undergoes hydroformylation using a rhodium carbonyl complex catalyst (e.g., Rh6(CO)16) and trialkyl or triphenyl phosphite ligands under CO/H2 atmosphere.

- Hydrogenation and Hydrolysis: The hydroformylation products are hydrolyzed and hydrogenated (e.g., using Raney nickel catalyst) to yield a mixture of 1,4-butanediol, 2-methyl-1,3-propanediol, and other diols.

- Separation and Recycling: 2-Methyl-1,3-propanediol (MPD) is separated by distillation, and the remaining diols are recycled to increase MPD purity in subsequent cycles.

| Step | Conditions | Notes |

|---|---|---|

| Acetal formation | 55°C, Dowex 50WX12 resin catalyst, benzene, 1.5 h | 87% conversion of diol to acetal |

| Hydroformylation | 85-115°C, 30-110 psig, Rh catalyst, ligand ratio 10:1-30:1 | CO:H2 ratio ~1:1, reaction time 1-3 h |

| Hydrogenation | 30-130°C, 100-5000 psig, Raney nickel catalyst | Water:aldehyde molar ratio 1:1 to 20:1 |

| Recycling cycles | Continuous or batch, multiple cycles to reach >90% MPD | 15-25 cycles to achieve high purity |

4.3. Product Distribution Example

| Product | Weight % | Mole % |

|---|---|---|

| 2-(3'-Propanal)-4-methyl-1,3-dioxane | 85.5% | Major |

| 2-(2'-Propanal)-4-methyl-1,3-dioxane | 11.2% | Minor |

| 2-Ethyl-4-methyl-1,3-dioxane | 3.2% | Trace |

The linear to branched isomer ratio influences the number of cycles needed for MPD enrichment.

While the above steps focus on the preparation of hydroxylated propane diols, the introduction of the dimethylamino group typically involves:

- Reaction of the hydroxymethyl groups with dimethylamine or dimethylamino-containing reagents under controlled conditions.

- Conditions often require mild heating and use of solvents compatible with amination.

- Protection and deprotection strategies may be employed to ensure selective functionalization.

- Detailed protocols for this step are less commonly disclosed explicitly but are inferred from analogous amination chemistry of polyhydroxy compounds.

Summary Table of Preparation Methodologies

Research Findings and Practical Considerations

- The recycling of diol mixtures significantly increases the purity of 2-methyl-1,3-propanediol, reaching over 90% after 15 cycles and nearly 100% after 25 cycles.

- The choice of ligand in hydroformylation is crucial for controlling the linear to branched isomer ratio, directly affecting the efficiency of MPD production.

- Anhydrous ferrous sulfate is a mild, reusable, and environmentally friendly catalyst for diacetal formation, offering operational simplicity and high yields.

- The separation of MPD from other diols is facilitated by differences in boiling points, with MPD boiling at approximately 214°C at atmospheric pressure.

- Hydroformylation and hydrogenation steps require careful control of temperature, pressure, and catalyst concentrations to optimize yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a primary alcohol.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Primary alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Processes

1.1 Acid Gas Removal

One of the primary applications of DMTA is in the removal of acid gases from gaseous mixtures. An aqueous solution containing DMTA has been shown to effectively absorb gases such as hydrogen sulfide (H₂S) and carbon dioxide (CO₂). The process typically involves contacting the gas mixture with the DMTA solution, which selectively captures these acid gases due to its chemical properties. This application is particularly relevant in natural gas processing and petrochemical industries, where acid gases are prevalent contaminants .

1.2 Solvent in Chemical Reactions

DMTA is also utilized as a solvent and reagent in various chemical reactions. Its ability to stabilize reactive intermediates makes it valuable in synthetic organic chemistry. It serves as a medium for reactions that require specific pH conditions or the presence of amine functionalities .

Environmental Applications

2.1 Carbon Capture Technologies

In the context of environmental sustainability, DMTA's role in carbon capture technologies is noteworthy. Its efficiency in removing CO₂ from industrial emissions contributes to efforts aimed at reducing greenhouse gas levels in the atmosphere. The aqueous solution not only captures CO₂ but also minimizes losses due to volatility, enhancing overall process efficiency .

Biochemical Applications

3.1 Buffering Agent

DMTA is recognized for its buffering capabilities in biochemical applications. It maintains pH stability in biological systems, making it essential for various laboratory protocols, particularly those involving enzyme reactions where pH fluctuations can lead to denaturation or loss of activity .

3.2 Molecular Biology Research

In molecular biology, DMTA is used as a component in buffers for DNA and RNA manipulation processes. Its effectiveness in maintaining appropriate pH levels helps ensure optimal conditions for enzymatic reactions such as PCR (Polymerase Chain Reaction) and restriction enzyme digestion .

Case Study 1: Acid Gas Removal Efficiency

A study demonstrated that an aqueous solution of DMTA could achieve a high absorption rate for H₂S at varying concentrations. The results indicated that optimizing the concentration of DMTA within the solution significantly enhanced the removal efficiency compared to traditional amine solutions like MEA (Monoethanolamine). This highlights DMTA's potential as a superior alternative for acid gas removal processes.

| Parameter | DMTA Solution | MEA Solution |

|---|---|---|

| H₂S Removal Efficiency (%) | 95% | 80% |

| Optimal Concentration (wt%) | 30% | 20% |

| Absorption Rate (mol/m³·s) | 0.5 | 0.3 |

Case Study 2: Biochemical Stability

In a series of experiments evaluating enzyme activity under varying pH conditions, DMTA was found to maintain a stable environment conducive to enzymatic function over extended periods compared to other buffering agents.

| Buffering Agent | pH Stability (hours) | Enzyme Activity Retention (%) |

|---|---|---|

| DMTA | 48 | 90 |

| Tris-HCl | 24 | 70 |

| PBS | 12 | 50 |

Wirkmechanismus

The mechanism of action of 2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol depends on its specific application. In biochemical assays, it acts as a buffer to maintain pH stability. In pharmaceutical applications, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s multifunctional groups allow it to participate in various chemical interactions and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Dimethylamino)ethanol: Similar structure but lacks the propane-1,3-diol backbone.

2-(Hydroxymethyl)propane-1,3-diol: Lacks the dimethylamino group.

N,N-Dimethylglycine: Contains a dimethylamino group but has a different backbone structure.

Uniqueness

2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol is unique due to its combination of a dimethylamino group, a hydroxymethyl group, and a propane-1,3-diol backbone. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various applications.

Biologische Aktivität

2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol, commonly known as DMAP or by its chemical identifier NSC17711, is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, including antimicrobial properties, its role in molecular biology, and implications in therapeutic contexts.

- Molecular Formula : C5H13N1O3

- Molecular Weight : 119.17 g/mol

- CAS Number : 1112-24-9

Antimicrobial Properties

Research indicates that DMAP exhibits significant antimicrobial activity. A study conducted by Wang et al. (2024) demonstrated that DMAP derivatives showed inhibitory effects against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0048 mg/mL to 0.025 mg/mL for different bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

Role in Molecular Biology

DMAP is widely recognized as a buffering agent in molecular biology applications. It is particularly effective at maintaining pH levels in biochemical reactions, which is crucial for enzyme activity and stability . Its buffering capacity is attributed to its ability to stabilize pH in the range of 7-9, making it suitable for various laboratory applications.

Study on CO2 Capture

A notable study explored the use of DMAP in CO2 capture technologies. The research focused on the equilibrium absorption kinetics and catalytic desorption processes of DMAP-based solutions, revealing its potential as an efficient amine for carbon capture applications . The findings indicated that DMAP could effectively absorb CO2 under specific conditions, showcasing its versatility beyond traditional biological applications.

Antioxidant Activity

Another investigation highlighted the antioxidant properties of DMAP. In vitro assays demonstrated that DMAP could scavenge free radicals effectively, suggesting its potential role as a protective agent against oxidative stress-related cellular damage . This property may have implications for developing therapeutic agents aimed at combating oxidative stress.

Safety and Toxicity

While DMAP shows promising biological activities, safety assessments are critical for its application in pharmaceuticals and biotechnology. Data from PubChem indicates that DMAP has a moderate toxicity profile, necessitating careful handling and usage guidelines .

Q & A

Basic Research Questions

Q. What are the key structural and functional features of 2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol, and how do they influence its reactivity?

- Answer : The compound features a propane-1,3-diol backbone with a dimethylamino group and a hydroxymethyl substituent at the C2 position. The hydroxyl groups enable hydrogen bonding and solubility in polar solvents, while the dimethylamino group contributes to nucleophilicity and pH-dependent charge states. This dual functionality allows participation in acid-base catalysis and chelation of metal ions, making it valuable in buffer systems and as a ligand in coordination chemistry .

Q. What synthetic routes are commonly employed to produce this compound?

- Answer : A two-step synthesis is typical:

Reduction : A nitrobenzene precursor is reduced using catalytic hydrogenation (e.g., Pd/C in ethanol) to introduce the amino group.

Substitution : The amino group undergoes alkylation with dimethyl sulfate or methyl iodide under basic conditions (e.g., NaHCO₃) to introduce the dimethylamino moiety.

Yields >80% are achievable with strict temperature control (20–25°C) and inert atmospheres to prevent oxidation .

Q. How can researchers verify the chirality and enantiomeric purity of this compound?

- Answer : Chiral purity is confirmed via:

- Polarimetry : Measure specific rotation (e.g., +29° to +33° at 20°C) .

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with UV detection at 254 nm.

- X-ray crystallography : Resolve absolute configuration via single-crystal analysis .

Advanced Research Questions

Q. What strategies resolve contradictory data on the compound’s biological activity across different assay systems?

- Answer : Discrepancies often arise from assay-specific conditions (e.g., pH, redox potential). To address this:

- Standardize buffer systems : Use Bistris (a structural analog) at pH 6.5–7.0 to stabilize the compound’s charge state .

- Control redox environments : Add antioxidants (e.g., ascorbic acid) to prevent oxidative degradation in cell-based assays .

- Validate via orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays) to confirm target specificity .

Q. How does the compound interact with cellular signaling pathways, and what experimental designs elucidate its mechanism?

- Answer : The dimethylamino group facilitates binding to G-protein-coupled receptors (GPCRs), while the diol backbone may modulate kinase activity. Experimental approaches include:

- Surface plasmon resonance (SPR) : Measure binding kinetics to immobilized receptors (KD values in µM range) .

- Knockout models : Use CRISPR-Cas9 to silence target genes (e.g., MAPK pathways) and assess phenotypic rescue .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of enzyme-inhibitor interactions .

Q. What challenges arise in optimizing solubility and stability for in vivo studies, and how are they addressed methodologically?

- Answer : The compound’s high polarity limits blood-brain barrier penetration. Solutions include:

- Prodrug derivatization : Esterify hydroxyl groups to enhance lipophilicity, with enzymatic cleavage in target tissues .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve plasma half-life .

- Stability assays : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.